
Diethyl (2-bromo-2-methylpropylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-bromo-2-methylpropylidene)propanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of malonic ester, where the hydrogen atoms on the central carbon are replaced by a bromine atom and a methyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-bromo-2-methylpropylidene)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2-bromo-2-methylpropylidene under basic conditions. Sodium ethoxide in ethanol is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-bromo-2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: On heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation
Wissenschaftliche Forschungsanwendungen
Diethyl (2-bromo-2-methylpropylidene)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of diethyl (2-bromo-2-methylpropylidene)propanedioate involves the formation of enolate ions, which act as nucleophiles in various reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of different products. The ester groups can undergo hydrolysis and decarboxylation, resulting in the formation of carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl (2-bromo-2-methylpropylidene)propanedioate.
Diethyl Bromomalonate: Similar structure but with a bromine atom on the central carbon.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the central carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
67498-36-6 |
|---|---|
Molekularformel |
C11H17BrO4 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
diethyl 2-(2-bromo-2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C11H17BrO4/c1-5-15-9(13)8(7-11(3,4)12)10(14)16-6-2/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
GSOCUZHVUFEKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC(C)(C)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




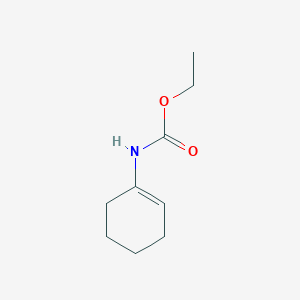
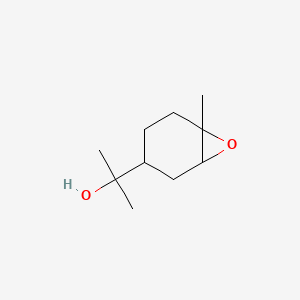
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

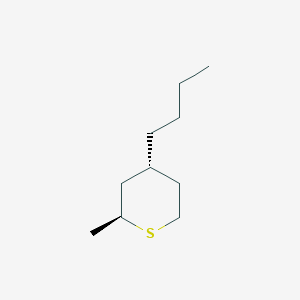
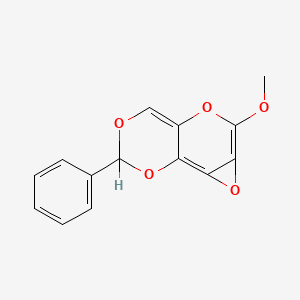
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
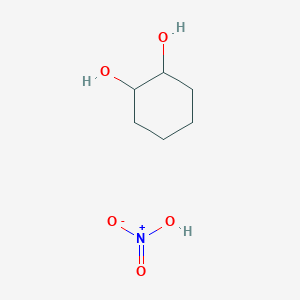

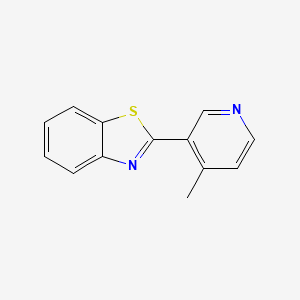
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
